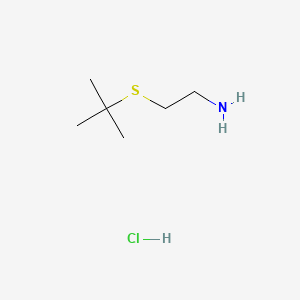
2-(tert-Butylthio)ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylthio)ethylamine hydrochloride is a versatile chemical compound used extensively in scientific research. It exhibits intriguing properties that pave the way for groundbreaking discoveries. This compound is known for its stability and reactivity, making it a valuable asset in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)ethylamine hydrochloride typically involves the reaction of tert-butylthiol with ethylene diamine, followed by quaternization with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to ensure optimal reaction rates.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Catalysts: Acidic catalysts such as hydrochloric acid to facilitate the quaternization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of tert-butylthiol and ethylene diamine into the reactor.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Post-reaction purification steps, including filtration and crystallization, to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butylthio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
2-(tert-Butylthio)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(tert-Butylthio)ethylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butylthio)ethylamine
- 2-(tert-Butylthio)ethylammonium bromide
- 2-(tert-Butylthio)ethylammonium iodide
Uniqueness
2-(tert-Butylthio)ethylamine hydrochloride stands out due to its unique combination of stability and reactivity. Unlike its bromide and iodide counterparts, the chloride variant offers better solubility and ease of handling. Additionally, its thiol group provides distinct reactivity compared to other ammonium compounds, making it a valuable tool in various research applications.
Propiedades
Número CAS |
60116-77-0 |
|---|---|
Fórmula molecular |
C6H16ClNS |
Peso molecular |
169.72 g/mol |
Nombre IUPAC |
2-tert-butylsulfanylethylazanium;chloride |
InChI |
InChI=1S/C6H15NS.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H |
Clave InChI |
YJAKJFWAOKKUJK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCCN.Cl |
SMILES canónico |
CC(C)(C)SCC[NH3+].[Cl-] |
Key on ui other cas no. |
60116-77-0 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















